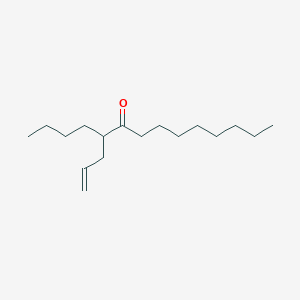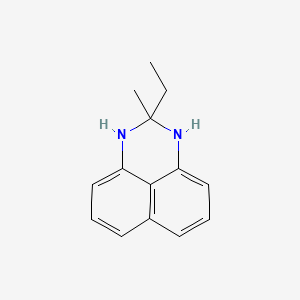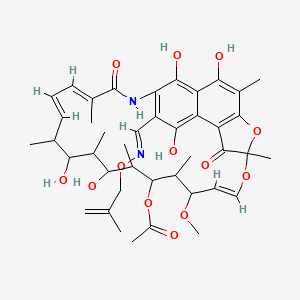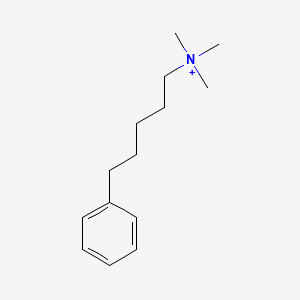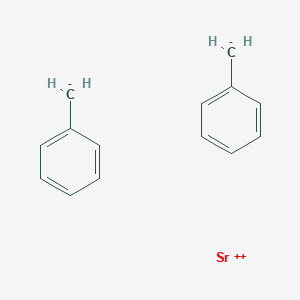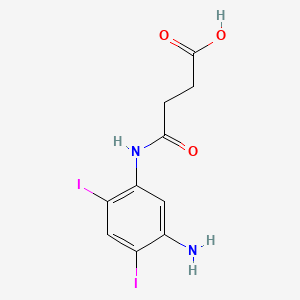
3'-Amino-4',6'-diiodosuccinanilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Amino-4’,6’-diiodosuccinanilic acid is a complex organic compound characterized by the presence of amino and diiodo groups attached to a succinanilic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-4’,6’-diiodosuccinanilic acid typically involves multiple steps, starting with the iodination of succinanilic acid. The process includes:
Iodination: Introduction of iodine atoms to the succinanilic acid structure.
Amination: Addition of an amino group to the iodinated intermediate.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3’-Amino-4’,6’-diiodosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the iodine atoms to form deiodinated derivatives.
Substitution: Replacement of iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Utilizes nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions include nitro derivatives, deiodinated compounds, and substituted analogs.
Wissenschaftliche Forschungsanwendungen
3’-Amino-4’,6’-diiodosuccinanilic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in imaging and diagnostic applications.
Industry: Utilized in the development of specialized materials and compounds.
Wirkmechanismus
The mechanism by which 3’-Amino-4’,6’-diiodosuccinanilic acid exerts its effects involves interactions with specific molecular targets. The amino and iodine groups play crucial roles in binding to these targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2,4,6-triiodobenzoic acid: Similar in structure but with an additional iodine atom.
4-Amino-3,5-diiodobenzoic acid: Differing in the position of the amino and iodine groups.
Uniqueness
3’-Amino-4’,6’-diiodosuccinanilic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
37938-58-2 |
|---|---|
Molekularformel |
C10H10I2N2O3 |
Molekulargewicht |
460.01 g/mol |
IUPAC-Name |
4-(5-amino-2,4-diiodoanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10I2N2O3/c11-5-3-6(12)8(4-7(5)13)14-9(15)1-2-10(16)17/h3-4H,1-2,13H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
NCNKYRKUCYVFGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1NC(=O)CCC(=O)O)I)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


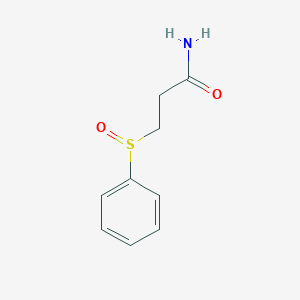
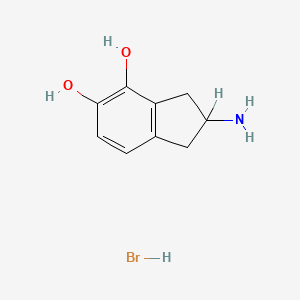
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)

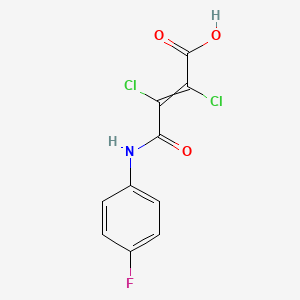
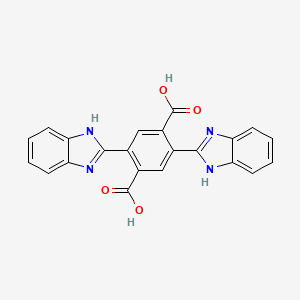
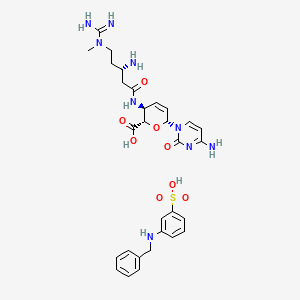
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
